3-(3,4-Dichlorophenyl)azetidin-3-ol
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Overview
Description
3-(3,4-Dichlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H9Cl2NO. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the azetidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)azetidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of β-lactam intermediates. The β-lactam synthon approach is widely used to prepare C-3 functionalized azetidines . The reaction conditions often involve the use of strong bases or metal catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to improve enantiopurity and hydrogenolysis to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(3,4-Dichlorophenyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)azetidin-3-ol: Similar in structure but with fluorine atoms instead of chlorine.
3-(3,4-Dibromophenyl)azetidin-3-ol: Contains bromine atoms instead of chlorine.
3-(3,4-Dimethylphenyl)azetidin-3-ol: Features methyl groups instead of chlorine.
Uniqueness
3-(3,4-Dichlorophenyl)azetidin-3-ol is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The dichlorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)azetidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-2-1-6(3-8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLKXEZBOKZEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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